molecular formula C3H6O2S2 B12798000 5-Methyl-1,2,3-oxadithiolane 2-oxide CAS No. 89713-84-8

5-Methyl-1,2,3-oxadithiolane 2-oxide

Cat. No.: B12798000
CAS No.: 89713-84-8
M. Wt: 138.21 g/mol
InChI Key: LENXNZATUKOURH-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3-oxadithiolane 2-oxide is a heterocyclic compound characterized by a five-membered ring containing oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3-oxadithiolane 2-oxide typically involves the cyclization of heterocumulenes with strained heterocyclic compounds. One efficient method employs the conjugated base of nitromethane as an organocatalyst to promote the cyclization reaction at ambient conditions . For example, the reaction between carbon disulfide and 2-methyloxirane in the presence of pyridine as a base and nitromethane as a solvent yields 5-Methyl-1,3-oxathiolane-2-thione .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organocatalysis and the use of heterocumulenes and strained heterocycles can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3-oxadithiolane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing species.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or oxygen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve mild temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

5-Methyl-1,2,3-oxadithiolane 2-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism by which 5-Methyl-1,2,3-oxadithiolane 2-oxide exerts its effects involves its ability to undergo nucleophilic attack and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules. For example, in biochemical assays, the compound may interact with enzymes or other proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,2,3-oxadithiolane 2-oxide is unique due to the presence of both oxygen and sulfur atoms in its ring structure, as well as the methyl group at the 5-position. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

89713-84-8

Molecular Formula

C3H6O2S2

Molecular Weight

138.21 g/mol

IUPAC Name

5-methyloxadithiolane 2-oxide

InChI

InChI=1S/C3H6O2S2/c1-3-2-6-7(4)5-3/h3H,2H2,1H3

InChI Key

LENXNZATUKOURH-UHFFFAOYSA-N

Canonical SMILES

CC1CSS(=O)O1

Origin of Product

United States

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